molecular formula C11H11ClO2 B13222474 (2E)-2-[(2-chlorophenyl)methylidene]butanoic acid

(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid

Katalognummer: B13222474
Molekulargewicht: 210.65 g/mol
InChI-Schlüssel: WEBKVZBYZIEJFM-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]butanoic acid typically involves the condensation of 2-chlorobenzaldehyde with butanoic acid derivatives under basic conditions. One common method is the Knoevenagel condensation, where 2-chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-2-[(2-bromophenyl)methylidene]butanoic acid
  • (2E)-2-[(2-fluorophenyl)methylidene]butanoic acid
  • (2E)-2-[(2-methylphenyl)methylidene]butanoic acid

Uniqueness

(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H11ClO2

Molekulargewicht

210.65 g/mol

IUPAC-Name

(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid

InChI

InChI=1S/C11H11ClO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-7H,2H2,1H3,(H,13,14)/b8-7+

InChI-Schlüssel

WEBKVZBYZIEJFM-BQYQJAHWSA-N

Isomerische SMILES

CC/C(=C\C1=CC=CC=C1Cl)/C(=O)O

Kanonische SMILES

CCC(=CC1=CC=CC=C1Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.